molecular formula C11H17N3O2 B8559608 N-(5-methoxypyrimidin-2-yl)hexanamide CAS No. 1057667-16-9

N-(5-methoxypyrimidin-2-yl)hexanamide

Cat. No. B8559608
M. Wt: 223.27 g/mol
InChI Key: ZWBNJFBMNQGACS-UHFFFAOYSA-N
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Patent
US08012989B2

Procedure details

5-Methoxypyrimidin-2-amine (12.3 g, 98.3 mmol) was dissolved in pyridine (123 mL), the solution was added with hexanoyl chloride (14.5 g, 108 mmol) on an ice bath, and the mixture was stirred at room temperature for 30 minutes. The reaction mixture was added with 1 M aqueous glycine (98.3 mL) at 0° C., and the mixture was stirred for 1 hour, and then extracted with chloroform. The organic layer was washed with saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure, and the resulting residue was azeotroped with toluene. The resulting residue was recrystallized from chloroform-hexane to obtain N-(5-methoxypyrimidin-2-yl)hexanamide (18.4 g, 84%) as colorless solid.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
123 mL
Type
solvent
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step Two
Quantity
98.3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[N:5][C:6]([NH2:9])=[N:7][CH:8]=1.[C:10](Cl)(=[O:16])[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].NCC(O)=O>N1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[N:5][C:6]([NH:9][C:10](=[O:16])[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[N:7][CH:8]=1

Inputs

Step One
Name
Quantity
12.3 g
Type
reactant
Smiles
COC=1C=NC(=NC1)N
Name
Quantity
123 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
14.5 g
Type
reactant
Smiles
C(CCCCC)(=O)Cl
Step Three
Name
Quantity
98.3 mL
Type
reactant
Smiles
NCC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was azeotroped with toluene
CUSTOM
Type
CUSTOM
Details
The resulting residue was recrystallized from chloroform-hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=NC(=NC1)NC(CCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.4 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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